REACTION_CXSMILES
|
[Li+].CC([N-]C(C)C)C.[C:9]1([CH:15]2[CH2:20][CH2:19][CH:18]([C:21](=[O:23])[CH3:22])[CH2:17][CH2:16]2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.BrCCCl.C1C[O:31][CH2:30][CH2:29]1>CN1C(=O)N(C)CCC1>[C:21]([CH:18]1[CH2:19][CH2:20][CH:15]([C:9]2[CH:14]=[CH:13][C:12]([C:30](=[O:31])[CH3:29])=[CH:11][CH:10]=2)[CH2:16][CH2:17]1)(=[O:23])[CH3:22] |f:0.1|
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Name
|
|
Quantity
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132 mL
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Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
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Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C1CCC(CC1)C(C)=O
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Name
|
|
Quantity
|
420 mL
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Type
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reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
60 mL
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
200 mL
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Type
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solvent
|
Smiles
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CN1CCCN(C1=O)C
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Name
|
|
Quantity
|
24.9 mL
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Type
|
reactant
|
Smiles
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BrCCCl
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
After stirring for 40 min
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
After stirring for another 20 min at −78° C.
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
the dry ice-acetone bath was removed
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Type
|
STIRRING
|
Details
|
After stirring for an additional hour
|
Type
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TEMPERATURE
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Details
|
the reaction mixture was cooled back to −78° C.
|
Type
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ADDITION
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Details
|
a solution of DMPU (200 mL) in THF (420 mL) was added
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Type
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ADDITION
|
Details
|
Another portion of freshly prepared LDA (120 mL of n-butyl lithium, 2.5 M in hexane, 47 mL of di-isopropylamine in THF (anhydrous, 420 ml)) was added into the reaction mixture by cannula at −78° C
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Type
|
STIRRING
|
Details
|
After stirring for 1.5 h at −78° C.
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the dry ice-acetone bath was removed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was slowly warmed up to rt
|
Type
|
WAIT
|
Details
|
After 5-6 h
|
Duration
|
5.5 (± 0.5) h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with saturated aqueous ammonium chloride (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with H2O (480 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate/hexane (1:5 (v/v), 3×360 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (500 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting crude product was purified by silica gel flash column chromatography (Hexanes/EtOAc=10/1 (v/v))
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1CCC(CC1)C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |